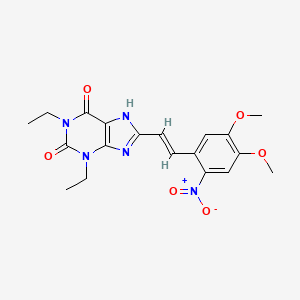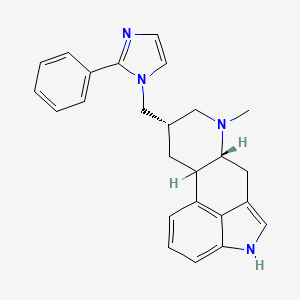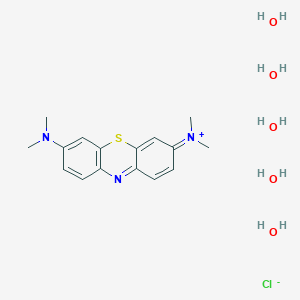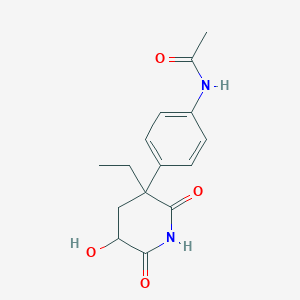
p-Acetylamino-5-hydroxyglutethimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Acetylamino-5-hydroxyglutethimide: is a chemical compound with the molecular formula C15H18N2O4 and a molecular weight of 290.3144 g/mol . It is a derivative of aminoglutethimide, which is known for its use in the treatment of certain medical conditions. This compound is characterized by its unique structure, which includes an acetylamino group and a hydroxy group attached to a glutethimide backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Acetylamino-5-hydroxyglutethimide typically involves the acetylation of aminoglutethimide. The process begins with the reaction of aminoglutethimide with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: p-Acetylamino-5-hydroxyglutethimide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
Chemistry: p-Acetylamino-5-hydroxyglutethimide is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the mechanisms of enzyme action .
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of p-Acetylamino-5-hydroxyglutethimide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The acetylamino group plays a crucial role in its binding to the active site of the target enzyme, leading to inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
Aminoglutethimide: The parent compound of p-Acetylamino-5-hydroxyglutethimide, known for its use in medical treatments.
N-Acetyl-4-hydroxy-L-proline: Another acetylated compound with similar structural features.
5-(Acetylamino)-4-oxo-6-phenyl-2-hexenoic acid: A compound with similar functional groups and biological activities.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
113565-68-7 |
|---|---|
Formule moléculaire |
C15H18N2O4 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
N-[4-(3-ethyl-5-hydroxy-2,6-dioxopiperidin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H18N2O4/c1-3-15(8-12(19)13(20)17-14(15)21)10-4-6-11(7-5-10)16-9(2)18/h4-7,12,19H,3,8H2,1-2H3,(H,16,18)(H,17,20,21) |
Clé InChI |
JTEYZCKEZQBBMO-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(C(=O)NC1=O)O)C2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


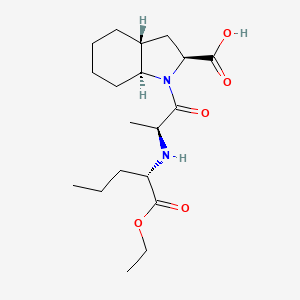
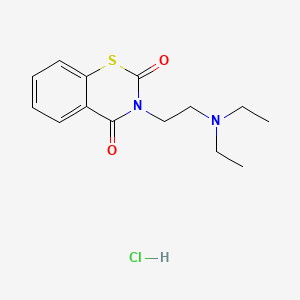
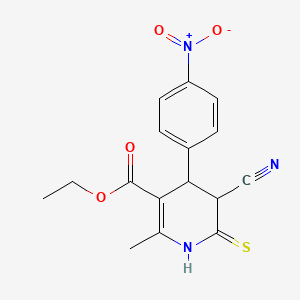
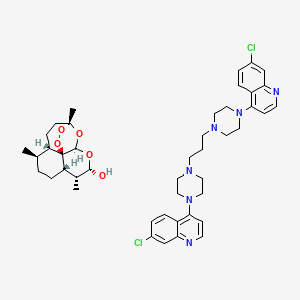
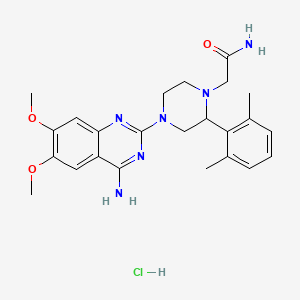

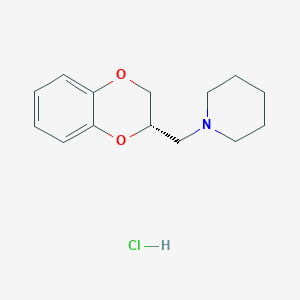

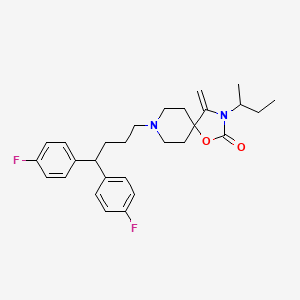

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
